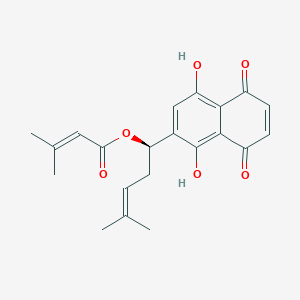

2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester

Description

This compound, also known as Arnebin-1 or Dimethylacrylshikonin (Dmask), is a bioactive ester derivative featuring a naphthoquinone core (1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl) linked to a branched pentenyl chain via an ester bond. Its stereochemistry at the C1 position (1R configuration) and the presence of conjugated double bonds in the pentenyl moiety contribute to its unique physicochemical and biological properties . The compound is primarily sourced from plant-derived biomolecules, with studies highlighting its role in antimicrobial, anti-inflammatory, and anticancer activities .

Key structural attributes include:

- Naphthoquinone backbone: Imparts redox activity and electron-transfer capabilities.

- Hydroxyl and oxo groups: Enhance solubility and hydrogen-bonding interactions.

- Branched aliphatic ester chain: Influences lipophilicity and membrane permeability.

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m1/s1 |

InChI Key |

ZWYUHJQQLXNNSY-QGZVFWFLSA-N |

Isomeric SMILES |

CC(=CC[C@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Biological Activity

2-Butenoic acid, 3-methyl-, (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester, commonly known as β,β-Dimethylacrylshikonin or Arnebin-1, is a naphthoquinone derivative derived from the plant Lithospermum erythrorhizon. This compound has garnered attention due to its diverse biological activities, including anti-cancer properties and effects on metabolic pathways.

- Chemical Formula : C₁₈H₁₈O₄

- Molecular Weight : 370.4 g/mol

- CAS Number : 24502-79-2

Antitumor Activity

Research indicates that β,β-Dimethylacrylshikonin exhibits significant anti-cancer properties. A study demonstrated that it stimulates autophagy in lung adenocarcinoma cells through the activation of the CaMKKβ-AMPK-mTOR signaling pathway. This mechanism is crucial for cellular homeostasis and can lead to the suppression of tumor growth .

Hepatoprotective Effects

In a study involving male Sprague-Dawley rats fed a high-fat diet to induce nonalcoholic fatty liver disease (NAFLD), treatment with Arnebin-1 showed protective effects. The compound helped in reducing liver damage and improving lipid profiles by modulating metabolic pathways related to fat metabolism .

Angiogenesis Promotion

Arnebin-1 has been reported to promote angiogenesis by inducing the expression of endothelial nitric oxide synthase (eNOS), vascular endothelial growth factor (VEGF), and hypoxia-inducible factor 1-alpha (HIF-1α). This action is mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway .

The biological activity of β,β-Dimethylacrylshikonin can be attributed to its interaction with various molecular targets:

- Naphthalene 1,2-dioxygenase : This enzyme is involved in the metabolism of naphthalene and related compounds. The interaction of Arnebin-1 with this enzyme suggests potential biotransformation pathways that could enhance its therapeutic efficacy .

Case Studies

Toxicological Profile

Toxicity assessments indicate that β,β-Dimethylacrylshikonin has a low potential for acute toxicity. In vitro studies have shown it to be non-carcinogenic and exhibit weak inhibition on hERG channels, suggesting a favorable safety profile for further development as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

β,β-dimethylacrylshikonin has demonstrated significant antimicrobial properties. Studies indicate its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Antioxidant Properties

Research has shown that this ester possesses strong antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cells, which is beneficial in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Cosmetic Industry

Due to its antimicrobial and antioxidant properties, β,β-dimethylacrylshikonin is utilized in cosmetic formulations. It helps preserve product integrity and enhances skin health by providing protection against oxidative stress.

Polymer Science

In materials science, this compound is explored for its potential in developing biodegradable polymers. Its ester functionalities allow for incorporation into polymer matrices, enhancing mechanical properties while maintaining environmental sustainability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated against Gram-positive and Gram-negative bacteria | Showed inhibition zones indicating effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. |

| Antioxidant Activity | DPPH radical scavenging assay | Demonstrated significant free radical scavenging ability comparable to standard antioxidants like ascorbic acid. |

| Anti-inflammatory Mechanism | In vitro studies on macrophages | Reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages by 50%. |

Comparison with Similar Compounds

Notes on Limitations and Caveats

- Similarity Metrics : Tanimoto and Dice indices may underestimate bioactivity relationships for stereoisomers or compounds with divergent functional groups (e.g., Arnebin-1 vs. SAHA) .

- Fragmentation Tree Alignment : While MS-based comparisons are powerful, they may fail to distinguish enantiomers, necessitating complementary chiral chromatography .

Preparation Methods

Preparation of the Naphthalenyl Alcohol Precursor

The (1R)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-ol intermediate is synthesized via a Friedel-Crafts alkylation followed by asymmetric reduction:

- Friedel-Crafts Alkylation :

Reaction of 1,4-naphthoquinone with 4-methyl-3-penten-1-ol in the presence of Lewis acids (e.g., AlCl₃) yields the racemic naphthalenyl alcohol. - Enantioselective Reduction :

Asymmetric hydrogenation using a chiral Ru-BINAP catalyst achieves >90% enantiomeric excess (ee) for the (1R)-configuration.

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0°C, 12 h | 75 | - |

| Asymmetric hydrogenation | Ru-(S)-BINAP, H₂ (50 psi), 25°C | 88 | 92 |

Esterification with 3-Methyl-2-Butenoic Acid

The esterification employs Steglich conditions to avoid racemization:

- Reagents : 3-Methyl-2-butenoic acid, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).

- Conditions : Dichloromethane, 0°C → 25°C, 24 h.

- Yield : 82% after silica gel chromatography.

Mechanistic Insight :

DMAP activates the carboxylic acid via a transient acyloxyphosphonium intermediate, enabling nucleophilic attack by the naphthalenyl alcohol without epimerization.

Industrial-Scale Production Methods

Continuous Flow Esterification

A patent-pending method (CN101391948B) adapts the esterification for continuous production:

Catalytic Oxidation of Aldehyde Intermediates

The 3-methyl-2-butenoic acid precursor is synthesized via air oxidation of 3-methyl-2-butenal, as detailed in CN101391948B:

- Catalyst : CuBr₂ (0.1 mol%) in acetic acid.

- Conditions : 50°C, 0.2 MPa O₂, 8 h.

- Yield : 84% with >99% purity.

Reaction Monitoring and Characterization

Analytical Techniques

Challenges in Purification

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) removes unreacted naphthoquinone.

- Recrystallization : Ethanol/water (7:3) yields crystals with mp 128–130°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.